molecular formula C16H14O5 B1226396 Quinquangulin CAS No. 62715-75-7

Quinquangulin

Cat. No. B1226396
CAS RN: 62715-75-7
M. Wt: 286.28 g/mol
InChI Key: RWYDRASBOZUJPY-UHFFFAOYSA-N
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Description

Quinquangulin is an organic heterotricyclic compound and an organooxygen compound.

Scientific Research Applications

Antimycobacterial Naphthopyrones from Senna obliqua

Quinquangulin, isolated from Senna obliqua, exhibits antimycobacterial properties. In a study, it showed minimum inhibitory concentrations (MICs) of 12.0 microg/mL against Mycobacterium tuberculosis. This was the first report of antimycobacterial activity associated with naphthopyrone compounds (Graham et al., 2004).

Structural Revision of Quinquangulin

A study on Cassia quinquangulata led to the isolation of a novel naphthopyrone derivative, quinquangulone, and the known compounds quinquangulin and its glycosides. The reinvestigation of quinquangulin's NMR spectra led to the revision of its structure. Compound quinquangulin exhibited activity against Staphylococcus aureus and methicillin-resistant S. aureus (Li et al., 2001).

Spectroscopic Properties

Quinquangulin and Rubrofusarin: A Spectroscopy Study

This study investigated the excitation and emission spectra of quinquangulin and rubrofusarin in a water/ethanol mixture. It demonstrated that quinquangulin's maximum excitation wavelength could be significantly modulated by changing the proportion of organic solvent in the water/organic solvent system. The presence of an additional methyl group in quinquangulin was found to significantly alter the mechanism of solute-solvent interaction (Moreira et al., 2017).

properties

CAS RN

62715-75-7

Product Name

Quinquangulin

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

5,6-dihydroxy-8-methoxy-2,9-dimethylbenzo[g]chromen-4-one

InChI

InChI=1S/C16H14O5/c1-7-4-10(17)15-13(21-7)5-9-8(2)12(20-3)6-11(18)14(9)16(15)19/h4-6,18-19H,1-3H3

InChI Key

RWYDRASBOZUJPY-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(O1)C=C3C(=C(C=C(C3=C2O)O)OC)C

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C3C(=C(C=C(C3=C2O)O)OC)C

synonyms

quinquangulin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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